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Compound of Interest

2-lodo-4-isopropyl-1-
Compound Name:
methoxybenzene

Cat. No.: B14774452

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectral data and analytical
methodologies pertinent to the characterization of 2-lodo-4-isopropyl-1-methoxybenzene.
Due to the absence of publicly available experimental spectral data for this specific compound,
this document presents data for structurally analogous compounds to serve as a valuable
reference for researchers in the field.

Important Note: Extensive searches of scientific databases and literature did not yield
experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS)
data for 2-lodo-4-isopropyl-1-methoxybenzene (CAS 1369897-14-2). The data presented
herein is for the closely related structural analogs: 2-iodo-1-methoxy-4-methylbenzene and 4-
(tert-butyl)-2-iodo-1-methoxybenzene. These analogs provide valuable insights into the
expected spectral characteristics.

Data Presentation: Spectral Data of Structural
Analogs

The following tables summarize the quantitative NMR and MS data for the aforementioned
structural analogs of 2-lodo-4-isopropyl-1-methoxybenzene.
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Table 1: Spectral Data for 2-iodo-1-methoxy-4-

methylbenzene

Technique Parameter Value
1H NMR Solvent CDCls
Frequency 400 MHz

7.60 (d, J=1.7 Hz, 1H), 7.10

. _ (dd, J=8.3, 1.5 Hz, 1H), 6.72

Chemical Shift (d)

(d, 3 =8.3 Hz, 1H), 3.85 (s,

3H), 2.26 (s, 3H)
13C NMR Solvent CDClIs
Frequency 100.6 MHz

156.1, 139.8, 132.0, 129.9,

Chemical Shift (d)

110.8, 85.7, 56.4, 19.9

GC-MS lonization Mode

Electron lonization (El)

m/z (relative intensity) 248.00 (100) [M]*

Table 2: Spectral Data for 4-(tert-butyl)-2-iodo-1-

methoxybenzene
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Technique Parameter Value
1H NMR Solvent CDCls
Frequency 400 MHz

7.77 (d, J = 2.4 Hz, 1H), 7.32
(dd, J = 8.6, 2.4 Hz, 1H), 6.76
(d, J = 8.6 Hz, 1H), 3.86 (s,
3H), 1.29 (s, 9H)

Chemical Shift (d)

13C NMR Solvent CDClIs

Frequency 100.6 MHz

156.0, 145.7, 136.7, 126.5,

Chemical Shift (d)
110.6, 86.0, 56.5, 34.1, 31.6

GC-MS lonization Mode Electron lonization (EI)

290.20 (40) [M]*, 275.15 (100)

m/z (relative intensity) (M-CHs*
= 3

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the analyte.
Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-25 mg of the compound for *H NMR and 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.
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o To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully
dissolved.

o Filter the solution through a pipette with a small plug of glass wool to remove any
particulate matter.

o Transfer the filtered solution into a clean 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

e Instrument Parameters (*H NMR):

[e]

Spectrometer: 400 MHz or higher field strength.

o

Pulse Sequence: A standard single-pulse sequence.

[¢]

Acquisition Time: Typically 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8 to 16 scans, depending on the sample concentration.
e Instrument Parameters (33C NMR):
o Spectrometer: 100.6 MHz or corresponding frequency for the available instrument.
o Pulse Sequence: Proton-decoupled pulse sequence.
o Acquisition Time: Approximately 1-2 seconds.
o Relaxation Delay: 2 seconds.

o Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-
to-noise ratio due to the low natural abundance of 13C.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Phase correct the resulting spectrum.
o Calibrate the chemical shift scale using the internal standard (TMS).

o Integrate the peaks in the *H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or
ethanol) and allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

e |nstrument Parameters:
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1,

o Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise
ratio.

» Data Acquisition and Processing:
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks corresponding to characteristic bond vibrations.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron lonization - EI):
e Sample Introduction:

o For volatile and thermally stable compounds, Gas Chromatography (GC) is a common
method for sample introduction (GC-MS).

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane
or methanol).

o Inject the solution into the GC, where the compound is separated from the solvent and
introduced into the mass spectrometer.

e |nstrument Parameters:

[¢]

lonization Source: Electron lonization (El).

[e]

Electron Energy: 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: A typical range would be m/z 40-500 to encompass the molecular ion and

[¢]

expected fragments.
o Data Analysis:
o Identify the molecular ion peak (M™*).

o Analyze the fragmentation pattern to identify characteristic losses and fragment ions,
which can aid in structural confirmation.

o Compare the isotopic pattern of the molecular ion peak with theoretical values, especially
considering the presence of iodine.
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Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis of an Organic Compound

Sample Preparation
(Dissolution, Filtration)

NMR Data Acquisition . o MS Data Acquisition
(1H, 13C, etc.) FT-IR Data Acquisition (e.g., GC-MS) )
NMR Data Processing IR Spectrum Generation MS Data Analysis
(FT, Phasing, Integration) (Background Subtraction) (M+ Peak, Fragmentation)

Structure Elucidation

Final Report & Data Archiving

Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of an organic compound.

» To cite this document: BenchChem. [Spectroscopic Analysis of 2-lodo-4-isopropyl-1-
methoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14774452#spectral-data-for-2-iodo-4-isopropyl-1-
methoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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